N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine
CAS No.:
Cat. No.: VC11011167
Molecular Formula: C19H27NO2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO2 |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine |
| Standard InChI | InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(10-17)11-20-19-14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,19-20H,5-9,11H2,1-2H3 |
| Standard InChI Key | ITWXVUBECBLMQA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)CNC2C3CC4CC(C3)CC2C4 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CNC2C3CC4CC(C3)CC2C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[(2,5-Dimethoxyphenyl)methyl]adamantan-2-amine (C₁₉H₂₇NO₂) consists of an adamantane backbone modified at the 2-position with a secondary amine linked to a 2,5-dimethoxy-substituted benzyl group. The adamantane cage confers rigidity and lipophilicity, while the methoxy groups on the phenyl ring influence electronic and steric properties. Compared to its 2,4-dimethoxy analog , the 2,5-substitution pattern alters the spatial orientation of the methoxy groups, potentially affecting intermolecular interactions (e.g., hydrogen bonding, π-stacking).
Table 1: Comparative Physicochemical Properties of Adamantane-Based Amines
Synthetic Strategies and Catalytic Approaches
Reductive Amination
A plausible route involves reductive amination between adamantan-2-amine and 2,5-dimethoxybenzaldehyde. This method, widely used for secondary amine synthesis , would require a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. The reaction’s efficiency depends on the electronic effects of the methoxy groups, which may modulate the aldehyde’s electrophilicity.
Transition-Metal Catalyzed Amination
Rhodium- or iridium-catalyzed hydroamination strategies, as described for allylic amines , could be adapted. For example, a Rh(I)/Josiphos catalyst system enables enantioselective amination of allenes via π-allyl intermediates . While the adamantane scaffold’s rigidity may pose steric challenges, ligand tuning (e.g., bulky phosphines) could mitigate this.
Key Reaction Considerations:
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Catalyst Selection: [Rh(cod)₂]SbF₆ or [Ir(coe)₂Cl]₂ paired with chiral ligands (e.g., DTBM-Segphos) .
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Steric Effects: The adamantane cage may necessitate longer reaction times or elevated temperatures.
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Regioselectivity: The 2-position on adamantane is less hindered than the 1-position, favoring functionalization.
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The estimated logP of ~4.2 (Table 1) suggests high lipophilicity, akin to its 2,4-dimethoxy analog . This property enhances blood-brain barrier penetration but may limit aqueous solubility (logSw ≈ -4.4) , necessitating formulation strategies like salt formation or nanoemulsions.
Metabolic Stability
Methoxy groups are susceptible to oxidative demethylation by cytochrome P450 enzymes (e.g., CYP3A4), potentially generating catechol intermediates. Adamantane’s rigidity may slow metabolism, extending half-life relative to flexible analogs.
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